Lanatoside B

Cardiac Glycoside Structure-Activity Relationship Natural Product Chemistry

This Lanatoside B (CAS 17575-21-2) reference standard is an indispensable analytical tool for the chromatographic resolution and quantification of gitoxigenin-type cardiac glycosides. Its unique C-16 hydroxylated aglycone structure distinguishes it from Lanatoside A and C, making it essential for validated HPLC methods targeting Digitalis species. Sourced as a high-purity crystalline solid, this compound serves as a critical benchmark for natural product chemists and QC laboratories requiring interference-free quantitation in complex botanical matrices. Its distinct pharmacological fingerprint, including slow tissue binding kinetics, further supports its use as a specialized comparator in cardiac research, precluding blind substitution with other in-class analogs.

Molecular Formula C49H76O20
Molecular Weight 985.1 g/mol
CAS No. 17575-21-2
Cat. No. B190427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanatoside B
CAS17575-21-2
Molecular FormulaC49H76O20
Molecular Weight985.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
InChIInChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1
InChIKeyXVAPNQFQPDAROQ-CAPSWCROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanatoside B (CAS 17575-21-2): Baseline Characteristics for Informed Cardiac Glycoside Procurement


Lanatoside B (CAS 17575-21-2, molecular formula C₄₉H₇₆O₂₀, molecular weight 985.12 g/mol) is a cardenolide-type cardiac glycoside belonging to the lanatoside family, isolated primarily from the leaves of Digitalis lanata (woolly foxglove) [1]. Structurally, it comprises a steroidal aglycone core (gitoxigenin) linked to a tetrasaccharide chain that includes an acetyl group and a terminal glucose moiety, distinguishing it from its in-class analogs . As a Na⁺/K⁺-ATPase inhibitor, it exerts positive inotropic effects by increasing intracellular calcium concentration . The compound is encountered as a long, flat prismatic crystalline solid with a decomposition range of 245–248 °C and is practically insoluble in water but soluble in methanol and ethanol [1].

Why Generic Substitution Among Lanatoside Cardiac Glycosides Is Not Supported by Data: The Lanatoside B Distinction


The lanatoside family (A, B, C) and their downstream aglycones (digitoxin, gitoxin, digoxin) share a core inhibitory mechanism on Na⁺/K⁺-ATPase, yet they are not functionally interchangeable. Critical structural variations in the aglycone hydroxylation pattern (C-12 and C-16 positions) and acetylation status profoundly alter potency, tissue binding kinetics, and specific electrophysiological interactions . For instance, while Lanatoside C is a robust precursor for digoxin, Lanatoside B's unique gitoxigenin backbone and acetylated sugar chain yield distinct pharmacological fingerprints, including differential modification of autonomic responses and a uniquely slow tissue association rate compared to digoxin and digitoxin [1]. The evidence detailed below quantifies these specific differentiators that preclude blind substitution and mandate targeted procurement for precise experimental or reference applications.

Quantitative Differentiation of Lanatoside B Against Closest Analogs: A Procurement-Oriented Evidence Guide


Structural Differentiation: Lanatoside B Contains the Unique 16β-Hydroxyl Gitoxigenin Aglycone

Lanatoside B's core differentiating feature is its aglycone, gitoxigenin, which contains an additional hydroxyl group at the C-16 position compared to the digitoxigenin core of Lanatoside A. Lanatoside C features a C-12 hydroxyl group (digoxigenin). This structural variation in the steroid nucleus is a primary driver of differential pharmacodynamics .

Cardiac Glycoside Structure-Activity Relationship Natural Product Chemistry

Cardiac Potency Ranking in Canine Heart-Lung Preparation: Lanatoside B Exhibits the Lowest Molar Potency Among Major Glycosides

In a controlled ex vivo canine heart-lung preparation study, Lanatoside B demonstrated the lowest relative molar potency compared to other clinically significant cardiac glycosides, ranking last among the five compounds tested. This lower potency is a critical quantitative parameter for dose-ranging studies and therapeutic window assessments [1].

Cardiotonic Inotropic Activity Canine Heart-Lung Model

Differential Modulation of Acetylcholine-Induced Cardiac Inhibition in Canine Model

Lanatoside B demonstrates an intermediate capacity to abolish acetylcholine-induced cardiac inhibition in anesthetized dogs, differing significantly from both Lanatoside A and Lanatoside C. This suggests that the C-16 hydroxylation (gitoxigenin) confers a specific autonomic interaction profile distinct from the C-12 hydroxylated (digoxigenin) and non-hydroxylated (digitoxigenin) analogs [1].

Autonomic Pharmacology Acetylcholine Antagonism Electrophysiology

Tissue Binding Kinetics: Lanatoside Class Exhibits Slowest Association Rate Among Cardiac Glycosides

As a class, the lanatosides (including B) possess larger molecular structures and lower lipid solubility compared to simpler glycosides like digoxin and digitoxin. This physicochemical property results in a slower rate of tissue penetration and association, a differentiating feature for experimental models requiring delayed or sustained onset [1].

Pharmacokinetics Tissue Distribution Onset of Action

Acute Toxicity Profile in Feline Model: Quantitative LD₅₀ Value for Safety Assessment

The acute intravenous toxicity of Lanatoside B has been quantified in a feline model, providing a benchmark for assessing relative safety margins. This LD₅₀ value serves as a critical reference point for dosing calculations in in vivo studies where lanatoside B is employed as a comparator or tool compound [1].

Toxicology Safety Pharmacology In Vivo Toxicity

Validated HPLC Methodology for Quantitative Differentiation from Lanatoside A in Digitalis Species

A specific reverse-phase HPLC method has been developed and validated to quantify and differentiate Lanatoside B from Lanatoside A in plant leaf extracts. The method achieves baseline separation on an ODS column using an isocratic methanol:water (2:1, v/v) mobile phase, with UV detection at 220 nm, confirming analytical distinguishability [1].

Analytical Chemistry Quality Control Chromatographic Separation

Evidence-Backed Research and Industrial Applications for Lanatoside B (CAS 17575-21-2)


Analytical Reference Standard for Gitoxigenin-Based Glycoside Identification and Quantification

Given its unique C-16 hydroxylated aglycone structure (gitoxigenin), Lanatoside B serves as an indispensable analytical reference standard for the chromatographic identification and quantification of gitoxigenin-derived compounds in plant extracts and biological matrices. The validated HPLC method described by Fujii et al. (1994) specifically enables the resolution of Lanatoside B from Lanatoside A, making it a critical procurement item for natural product chemists and quality control laboratories focused on Digitalis species or related cardiac glycoside characterization [1].

In Vivo Pharmacological Tool for Studying Autonomic Interactions and Slower-Onset Inotropy

Lanatoside B's unique intermediate effect on acetylcholine-induced cardiac inhibition (50% abolition frequency) and its class-associated slow tissue binding kinetics make it a specialized tool for dissecting autonomic influences on cardiac function. Researchers investigating compound-specific modulation of vagal tone or requiring a delayed onset of positive inotropic action can leverage Lanatoside B's distinct profile as documented in comparative canine studies [2]. Its lower molar potency in heart-lung preparations further supports its use in models where a wider dose-response window is desirable [3].

Toxicological Benchmarking and Safety Margin Assessment in Feline Models

The established intravenous LD₅₀ value of 388 µg/kg in cats provides a quantitative toxicological benchmark for Lanatoside B. This data point is essential for researchers using feline models to compare the relative safety margins of novel cardiotonic agents or to establish safe dosing regimens when Lanatoside B is employed as a positive control or comparator compound in cardiac safety pharmacology studies [4].

Method Development and Validation for Cardiac Glycoside Separation

The successful chromatographic separation of Lanatoside B from its close analog Lanatoside A, as documented in the peer-reviewed HPLC method, positions this compound as a valuable reference for method development and validation studies. Analytical chemists seeking to optimize separation conditions for structurally similar cardenolides can use Lanatoside B to challenge column selectivity and ensure robust, interference-free quantitation in complex biological or botanical samples [1].

Technical Documentation Hub

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